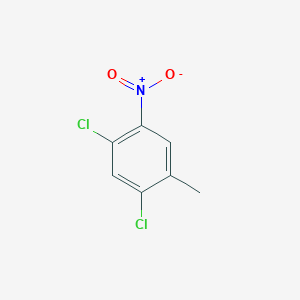

1,5-Dichloro-2-methyl-4-nitrobenzene

描述

Significance of Halogenated Nitroaromatic Compounds in Contemporary Chemical Research

Halogenated nitroaromatic compounds represent a critical class of organic molecules that are fundamental to numerous sectors of the chemical industry. nih.gov These compounds, characterized by an aromatic ring substituted with at least one nitro group (–NO₂) and one or more halogen atoms, are valued as versatile intermediates and building blocks in organic synthesis. nih.gov Their utility stems from the unique electronic properties conferred by the substituents; the strong electron-withdrawing nature of the nitro group combined with the inductive effects of halogens makes the aromatic ring susceptible to certain chemical transformations. nih.govpressbooks.pub

Industrially, halogenated nitroaromatics are precursors in the manufacturing of a wide array of commercial products. They are integral to the synthesis of pesticides, herbicides, dyes, pigments, and pharmaceuticals. nih.gov For instance, various chloronitrobenzenes serve as starting materials for agrochemicals, dyes, and analgesics. nih.gov The presence of halogens can also enhance the biological activity of molecules, a property exploited in the development of new therapeutic agents. pressbooks.pubmdpi.com

However, the very stability and chemical properties that make these compounds useful also contribute to their environmental persistence. nih.govresearchgate.net Many halogenated nitroaromatics are classified as environmental pollutants due to their resistance to degradation and their potential for bioaccumulation. nih.govresearchgate.netnih.gov This dual identity—as both valuable chemical precursors and environmental contaminants—drives significant contemporary research aimed at understanding their reactivity, environmental fate, and potential for bioremediation. nih.gov

Research Focus on 1,5-Dichloro-2-methyl-4-nitrobenzene: Synthesis, Reactivity, and Environmental Fate

This compound, also known as 2,4-dichloro-5-nitrotoluene, is a specific member of the halogenated nitroaromatic family. Research on this compound and its isomers is primarily driven by its role as a potential intermediate in the synthesis of more complex molecules.

Synthesis: The synthesis of this compound typically involves the nitration of a dichlorotoluene precursor. One documented method involves the direct nitration of 2,4-dichlorotoluene (B165549). In this process, 2,4-dichlorotoluene is treated with fuming nitric acid at a controlled temperature, often around 0°C. prepchem.com The reaction mixture is stirred to ensure completion and then poured into water, causing the nitrated product to precipitate. prepchem.com This solid product can then be collected by filtration. prepchem.com An alternative approach uses a mixed-acid nitration, where a combination of nitric acid and sulfuric acid is used to nitrate (B79036) the dichlorotoluene substrate. google.com

Reactivity: The reactivity of this compound is dictated by the substituents on the benzene (B151609) ring. The two chlorine atoms and the nitro group are strongly electron-withdrawing, which significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The chlorine atom at position 1, which is para to the electron-withdrawing nitro group, is particularly susceptible to displacement by nucleophiles. The chlorine at position 5 is meta to the nitro group and is therefore less reactive in SNAr reactions. libretexts.org The methyl group at position 2 has a mild electron-donating effect and can exert steric influence on nearby reaction sites. Reactions with nucleophiles like ammonia (B1221849), hydroxides, or alkoxides would be expected to substitute the chlorine at the 1-position. wikipedia.org

Environmental Fate: Like many chlorinated nitroaromatic compounds, this compound is expected to be persistent in the environment. nih.govresearchgate.net The stability of the aromatic ring, combined with the presence of chloro and nitro groups, makes it resistant to natural degradation processes. nih.gov Biodegradation, when it occurs, can proceed under both aerobic and anaerobic conditions, although it is often slow. eurochlor.org Microorganisms have evolved pathways to metabolize these compounds, often initiating degradation through dioxygenase or dehalogenase enzymes. eurochlor.orgresearchgate.net However, the degree of chlorination can impede this process, with higher chlorinated compounds being more recalcitrant. eurochlor.org Due to their persistence, these compounds are considered environmental pollutants of concern. nih.govresearchgate.net

Electronic and Steric Influences of Substituents on Aromatic Systems

The chemical behavior of a substituted benzene, such as this compound, is a direct consequence of the electronic and steric effects of its substituents.

Electronic Effects: These are divided into inductive and resonance effects.

Inductive Effect: This is the transmission of charge through sigma bonds. The nitro group and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. ucsb.edu This effect deactivates the ring toward attack by electrophiles. The methyl group has a weak electron-donating inductive effect (+I). ucsb.edu

Resonance Effect: This involves the delocalization of pi electrons. The nitro group has a powerful electron-withdrawing resonance effect (-R), which further decreases electron density on the ring, particularly at the ortho and para positions. orgoreview.comrsc.orgquora.com Chlorine atoms have a weak electron-donating resonance effect (+R) due to their lone pairs, but this is overshadowed by their strong -I effect. The methyl group has no significant resonance effect but can participate in hyperconjugation, which is a stabilizing interaction.

In this compound, the combined -I and -R effects of the nitro group, along with the -I effects of the two chlorine atoms, make the ring electron-deficient. This electron deficiency is crucial for enabling nucleophilic aromatic substitution, as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov The stabilization is most effective when the withdrawing groups are ortho or para to the reaction center. libretexts.orglibretexts.org

Steric Effects: This refers to the spatial arrangement of atoms and the physical bulk of the substituent groups. In this compound, the methyl group at C-2 and the chlorine atom at C-1 are adjacent. This proximity can cause steric hindrance, potentially slowing down reactions that occur at or near these positions. For instance, the approach of a bulky nucleophile to the C-1 position might be slightly impeded by the adjacent methyl group. researchgate.net

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Steric Effect |

|---|---|---|---|---|---|

| -NO₂ | 4 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Moderate |

| -Cl | 1 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Moderate |

| -Cl | 5 | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Moderate |

| -CH₃ | 2 | Weakly Donating (+I) | N/A (Hyperconjugation) | Weakly Activating | Moderate |

Historical Development of Nitroaromatic Chemistry Studies

The study of nitroaromatic chemistry began in the early 19th century. In 1834, the German chemist Eilhardt Mitscherlich first reported the synthesis of nitrobenzene (B124822) by treating benzene with fuming nitric acid. orgoreview.comrushim.ru This discovery laid the foundation for aromatic nitration, a process that would become one of the most important reactions in industrial organic chemistry. wikipedia.org

Shortly after, the introduction of "mixed acid"—a combination of nitric and sulfuric acids—provided a more efficient and practical method for nitration. rushim.ru This advancement was critical for the burgeoning chemical industry. Throughout the 19th and early 20th centuries, research focused on the nitration of various aromatic compounds, leading to the synthesis of numerous derivatives. A significant application was in the production of explosives; compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (2,4,6-trinitrophenol) were manufactured on a large scale. nih.govwikipedia.org

The theoretical understanding of these reactions also evolved. The work of chemists like Christopher Ingold in the early 20th century was pivotal in elucidating the mechanism of electrophilic aromatic substitution, proposing the nitronium ion (NO₂⁺) as the key reactive species. masterorganicchemistry.com Later, George A. Olah provided further evidence by isolating the nitronium ion as a stable salt. masterorganicchemistry.com These mechanistic studies were crucial in explaining the reactivity patterns and substituent effects observed in nitration reactions. researchgate.net In recent decades, research has expanded to include the environmental impact and biodegradation of nitroaromatic compounds, reflecting a growing awareness of their persistence and potential as pollutants. nih.govprepchem.com

Compound Data

| Property | Value for this compound | Value for 1,4-Dichloro-2-nitrobenzene (Isomer for comparison) |

|---|---|---|

| CAS Number | 7149-77-1 (for this compound) | 89-61-2 sigmaaldrich.com |

| Molecular Formula | C₇H₅Cl₂NO₂ nih.gov | C₆H₃Cl₂NO₂ sigmaaldrich.com |

| Molecular Weight | 206.03 g/mol nih.gov | 192.00 g/mol sigmaaldrich.com |

| Appearance | Data not widely available | Yellow solid/flakes wikipedia.org |

| Melting Point | 40-44 °C prepchem.com | 52-54 °C sigmaaldrich.com |

| Boiling Point | Data not widely available | 266-269 °C sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

1,5-dichloro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHIQMSDVAQZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290999 | |

| Record name | 1,5-Dichloro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-77-1 | |

| Record name | 1,5-Dichloro-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloro-2-methyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7149-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dichloro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-5-NITROTOLUENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,5 Dichloro 2 Methyl 4 Nitrobenzene

Established Synthetic Routes from Aromatic Precursors

The synthesis of 1,5-dichloro-2-methyl-4-nitrobenzene is predominantly achieved through the electrophilic substitution of dichlorotoluene analogs. These methods, while effective, often necessitate careful control of reaction conditions to ensure high yields and regioselectivity.

Nitration Reactions of Dichlorotoluene Analogues

The most direct and commonly employed method for the synthesis of this compound is the nitration of 2,4-dichlorotoluene (B165549). This reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring of 2,4-dichlorotoluene. The position of nitration is directed by the existing substituents on the benzene (B151609) ring.

In a typical procedure, 2,4-dichlorotoluene is dissolved in a suitable solvent, such as dichloroethane, and treated with a nitrating agent. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is a critical parameter and is carefully controlled to prevent over-nitration and the formation of unwanted byproducts. For instance, a patented method describes dissolving 2,4-dichlorotoluene in dichloroethane and slowly adding 98% nitric acid while maintaining the temperature between 30-35°C. The reaction is then refluxed for a period to ensure completion, yielding 2,4-dichloro-5-nitrotoluene, another name for this compound, with a reported yield of 91%. nih.gov

Alternative procedures involve the use of a mixed acid solution of concentrated nitric acid and fuming sulfuric acid at low temperatures (e.g., -10°C) to achieve the desired nitration. rsc.org The choice of nitrating agent and reaction conditions can be varied to optimize the yield and purity of the final product.

Interactive Data Table: Nitration of 2,4-Dichlorotoluene

| Precursor | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,4-Dichlorotoluene | 98% Nitric Acid | Dichloroethane | 30-35 | 2.0 | 91 | nih.gov |

| 2,4-Dichlorotoluene | Nitric Acid/Fuming Sulfuric Acid | - | ≤ -10 | 4.0 | - | rsc.org |

| 2,4-Dichlorotoluene | 98% Nitric Acid | Dichloroethane | 0-5 | 2.0 | - | rsc.org |

Halogenation Procedures in the Synthesis of Substituted Nitrobenzenes

While the primary route to this compound is through nitration, halogenation of a suitable nitrotoluene precursor is another potential synthetic strategy. In this approach, a nitrotoluene derivative would undergo chlorination to introduce the two chlorine atoms onto the benzene ring. The regioselectivity of the chlorination would be influenced by the directing effects of the methyl and nitro groups already present on the aromatic ring.

For example, the chlorination of m-nitrotoluene is known to produce 2-chloro-5-nitrotoluene. mdpi.com This demonstrates the feasibility of introducing a chlorine atom ortho to the methyl group and meta to the nitro group. However, specific documented procedures for the direct dichlorination of a nitrotoluene to yield this compound are less common in the literature compared to the nitration of dichlorotoluene.

Multi-step Synthesis Protocols and Yield Optimization

Multi-step syntheses offer alternative pathways to this compound, sometimes allowing for greater control over the final product's purity. One such reported synthesis begins with 4-chloroaniline. researchgate.netrsc.org This starting material is first oxidized to 4-nitrochlorobenzene, a reaction that can be achieved with nearly quantitative yield using an oxidizing agent like peroxytrifluoroacetic acid in dichloromethane. researchgate.netrsc.org The subsequent step involves a Friedel-Crafts alkylation of the 4-nitrochlorobenzene using methyl iodide in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride to introduce the methyl group, affording the final product, 1-chloro-2-methyl-4-nitrobenzene (an isomer of the target compound). researchgate.netrsc.org

Yield optimization in these multi-step protocols, as well as in the direct nitration methods, is a critical aspect of the synthesis. Factors that can be manipulated to improve yields include the molar ratio of reactants, reaction temperature, choice of catalyst, and purification methods. For instance, in the nitration of 2,4-dichlorotoluene, careful control of the temperature and the rate of addition of the nitrating agent are crucial to maximize the yield of the desired isomer and minimize the formation of byproducts. rsc.org

Advanced and Green Chemistry Approaches in Nitroaromatic Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods in the chemical industry. This has led to the exploration of advanced catalytic systems and green chemistry principles in the synthesis of nitroaromatic compounds like this compound.

Catalytic Nitration and Halogenation for Enhanced Selectivity

The use of solid acid catalysts, such as zeolites, has emerged as a promising green alternative to traditional nitration methods that use corrosive and hazardous mixed acids. crdeepjournal.org Zeolites are microporous aluminosilicate (B74896) minerals that can be engineered to have specific pore sizes and acidic properties. These catalysts can enhance the regioselectivity of nitration reactions by providing a shape-selective environment for the reaction to occur. rsc.orgcrdeepjournal.org

For instance, the nitration of toluene (B28343) using nitric acid and an acidic zeolite catalyst like H-ZSM-5 has been shown to produce a higher proportion of the para-isomer compared to conventional methods. rsc.org While specific studies on the catalytic nitration of 2,4-dichlorotoluene using zeolites to produce this compound are not extensively detailed in readily available literature, the principles of shape-selective catalysis suggest that this approach could lead to higher yields of the desired isomer and a reduction in waste.

Application of Phase Transfer Catalysis in Synthetic Pathways

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). google.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, where the reaction can then proceed. google.com This method can lead to increased reaction rates, milder reaction conditions, and improved yields. google.com

The application of PTC in the synthesis of nitroaromatic compounds has been explored. For example, a patent describes a method for the synthesis of 2,5-dichloronitrobenzene from p-dichlorobenzene using a phase transfer catalyst in the nitrating mixture. The addition of a small amount of a phase transfer catalyst, such as a quaternary ammonium salt, was found to significantly increase the mass transfer rate between the two phases, leading to a faster reaction and a reduction in the concentration of the acids required. Although a specific application of PTC for the direct synthesis of this compound has not been widely reported, the success in related systems suggests its potential as a green and efficient alternative.

Redox Coupling and Cyclization Strategies for Nitrobenzene (B124822) Derivatives

Redox reactions are fundamental in the transformation of nitroaromatic compounds, enabling the synthesis of a wide array of derivatives. These strategies often involve the nitro group serving as both an internal oxidant and a source of nitrogen, eliminating the need for harsh external reagents.

A notable strategy is the copper-catalyzed redox coupling of nitroarenes with sodium sulfinates, which yields N-arylsulfonamides. nih.gov In this process, the nitroarene functions as both the nitrogen source and the oxidant, while the sodium sulfinate acts as both a reactant and a reductant. nih.gov This method is advantageous as it proceeds without any external additives and tolerates various functional groups like esters, cyano, and halogens. nih.gov Mechanistic studies suggest the reaction begins with the coordination of the sodium sulfinate to a Cu(I) catalyst, followed by a nucleophilic addition to the nitro group, forming a five-membered metallocycle intermediate. nih.gov

Another innovative approach involves the use of heterogeneous biocatalysts for the selective hydrogenation of nitro compounds. nih.gov A carbon black-supported NiFe hydrogenase (Hyd-1/C) can effectively hydrogenate various nitrobenzene derivatives to their corresponding anilines using H₂ at atmospheric pressure. nih.gov This biocatalytic system demonstrates high tolerance to different substituents on the aromatic ring and is recyclable, highlighting its potential for sustainable and scalable synthesis. nih.gov The reaction mechanism is believed to proceed through a four-electron reduction to an N-phenylhydroxylamine intermediate, which is then further reduced to the aniline (B41778). nih.gov

Reductive C-N coupling of nitro compounds with boronic acid derivatives presents another versatile route to secondary (hetero)arylamines. rsc.org Various metal catalysts, including those based on Molybdenum (Mo), Copper (Cu), and Nickel (Ni), have been developed for this transformation. rsc.org For instance, a novel nickel complex, Ni(DMAP)₄Cl₂·2H₂O, has been shown to be an efficient catalyst for the reductive coupling of nitroarenes with aryl boronic acids in the presence of triphenylphosphine (B44618) (PPh₃). rsc.org Mechanistic proposals for copper-catalyzed versions of this reaction suggest the process involves a nitrosoarene intermediate. rsc.org

Furthermore, transition-metal-free strategies have been developed for the amination of nitrobenzenes. nih.gov An oxidative C(sp²)-H/N-H cross-coupling between electron-deficient nitroarenes and various amines can produce 4-nitro-N-arylamines with high regioselectivity. nih.gov This reaction is believed to proceed through the generation of nitrogen radicals and the recombination of a nitrobenzene complex radical, demonstrating high efficiency for a broad range of primary and secondary arylamines as well as aliphatic amines. nih.gov

Table 1: Selected Redox Coupling and Reduction Strategies for Nitrobenzene Derivatives

| Reaction Type | Catalyst/System | Reactants | Products | Key Features | Reference |

|---|---|---|---|---|---|

| Redox Coupling | CuCl | Nitroarenes, Sodium Sulfinates | N-Arylsulfonamides | No external oxidant or reductant needed; tolerant to various functional groups. | nih.gov |

| Selective Hydrogenation | NiFe hydrogenase (Hyd-1/C) | Nitrobenzene Derivatives, H₂ | Anilines | Uses H₂ at atmospheric pressure; recyclable biocatalyst; proceeds via N-phenylhydroxylamine intermediate. | nih.gov |

| Reductive C-N Coupling | Ni(DMAP)₄Cl₂·2H₂O / PPh₃ | Nitroarenes, Aryl Boronic Acids | Diarylamines | Good yields; proceeds through a likely nitrosoarene intermediate in related systems. | rsc.org |

| Oxidative C-H/N-H Cross-Coupling | Transition-Metal-Free | Nitroarenes, Amines | 4-Nitro-N-arylamines | High para-selectivity; proceeds via aminyl radical mechanism. | nih.gov |

Photochemical Methods for Aromatic Transformations

Photochemical reactions offer unique pathways for the transformation of aromatic compounds by utilizing light to access electronically excited states with distinct reactivity compared to ground states. rsc.org This approach often simplifies multi-step syntheses and is considered a cornerstone of sustainable chemistry because photons act as traceless reagents, generating no byproducts from the reagent itself. rsc.org

For aromatic compounds, characteristic photochemical reactions include cycloadditions, isomerizations, substitutions, and cyclizations. acs.orgresearchgate.netrsc.org The [2+2] photocycloaddition of unsaturated compounds to arenes is a well-established method for creating cyclobutane (B1203170) rings. acs.org More complex transformations such as [3+2] and [4+2] photocycloadditions have also been extensively studied. acs.org The use of light can also facilitate reactions within fragile supramolecular structures, where traditional heating or aggressive chemical reagents would be destructive. acs.org

In the context of nitrobenzene derivatives, photochemical methods have been explored for various transformations. A serendipitous discovery revealed that the photoirradiation of nitrobenzene derivatives in the presence of alkyl thiols can produce sulfonamides, albeit in low yields, without any other reagents. tandfonline.com The proposed mechanism involves the photo-excited nitrobenzene existing as a biradical that abstracts a hydrogen atom from the thiol. tandfonline.comtandfonline.com The resulting thiyl radical then couples with the nitrogen atom of the nitro group, followed by the transfer of the two oxygen atoms from the nitro group to the sulfur atom. tandfonline.comtandfonline.com

Photoexcited nitroarenes can also serve as versatile anaerobic oxidants. chemrxiv.org Mechanistic studies support that a photoexcited nitroarene can trigger a double hydrogen atom transfer (HAT) from alcohols and amines to yield ketones and imines, respectively. chemrxiv.org This method is notable for its application in continuous-flow photochemical setups, which can significantly shorten reaction times. chemrxiv.org The photochemistry of nitroaromatic compounds has been a subject of study since the early 20th century, with known reaction types including intermolecular and intramolecular hydrogen abstraction and additions to double bonds. tandfonline.comtandfonline.com

Table 2: Photoreaction of Nitrobenzene Derivatives with Alkyl Thiols

| Nitrobenzene Derivative | Thiol Reactant | Product | Proposed Mechanism | Key Byproducts | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | Dodecanethiol (C₁₂H₂₅SH) | N-Dodecylbenzenesulfonamide | Photo-excited nitrobenzene biradical abstracts H from thiol, followed by radical coupling and oxygen transfer. | Aniline, p-Sulfanyl derivatives | tandfonline.comtandfonline.com |

| p-Methylsulfanylnitrobenzene | Dodecanethiol (C₁₂H₂₅SH) | N-Dodecyl-4-(methylthio)benzenesulfonamide | Same as above; the presence of an electron-donating group does not inhibit the reaction. | o-Sulfonyl derivatives (from photo-Fries rearrangement) | tandfonline.comtandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 1,5 Dichloro 2 Methyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The compound 1,5-dichloro-2-methyl-4-nitrobenzene is a notable substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence and position of the nitro group on the benzene (B151609) ring significantly activate it for attack by nucleophiles, which enables the displacement of one of the chloro substituents. The specific outcome of these reactions, particularly which chlorine atom is replaced, is determined by the attacking nucleophile and the conditions under which the reaction is conducted.

Reactions involving sulfur-based nucleophiles, such as thiols or sodium sulfide (B99878), with this compound typically result in the selective substitution of the chlorine atom located at the C5 position of the benzene ring. For example, when reacting with thiophenols in a basic medium, the corresponding thioethers are formed through the displacement of the C5-chloro substituent. This regioselectivity is a consistent feature in reactions with various sulfur nucleophiles.

In reactions with oxygen-containing nucleophiles, such as sodium methoxide (B1231860) or other alkoxides, this compound demonstrates a high degree of regioselectivity. The nucleophilic attack and subsequent substitution predominantly take place at the C5 position. For instance, the reaction with sodium methoxide in methanol (B129727) yields 5-chloro-1-methoxy-2-methyl-4-nitrobenzene as the primary product. This selectivity highlights the directing influence of the substituents on the aromatic ring.

The aminolysis of this compound, involving various primary and secondary amines, also proceeds with high regioselectivity. The substitution of a chlorine atom by the amino group occurs preferentially at the C5 position. The rate of this reaction is generally influenced by the nucleophilicity and steric bulk of the amine used. These reactions are crucial for synthesizing a range of N-substituted 5-chloro-2-methyl-4-nitroaniline (B81961) derivatives.

Interactive Data Table: Regioselectivity in SNAr Reactions

| Nucleophile Type | Example Nucleophile | Predominant Substitution Position | Product Class |

|---|---|---|---|

| Sulfur | Thiophenol | C5 | Thioether |

| Oxygen | Sodium Methoxide | C5 | Anisole (B1667542) derivative |

| Nitrogen | Ammonia (B1221849)/Primary Amine | C5 | Aniline (B41778) derivative |

The two chlorine atoms in this compound possess different levels of reactivity in SNAr reactions. The chlorine atom at the C5 position is considerably more mobile and susceptible to substitution than the chlorine at the C1 position. This difference in mobility is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring.

The potent electron-withdrawing nature of the nitro group at the C4 position is key to this reactivity difference. The nitro group deactivates the ring towards electrophilic substitution but strongly activates it towards nucleophilic substitution, particularly at the positions ortho and para to it. The C5-chloro is ortho to the nitro group, while the C1-chloro is meta. The stabilization of the negatively charged intermediate, known as a Meisenheimer complex, is much more effective when the nucleophile attacks the C5 position. This is because the negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group through resonance. This stabilization is not possible for an attack at the C1 position. The methyl group at C2 has a minor electron-donating inductive effect, but its influence is overshadowed by the powerful activating effect of the nitro group.

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be chemically reduced to an amino group, a transformation that opens pathways to a wide array of functionalized aniline derivatives used as synthetic intermediates.

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group to an amine. This process involves hydrogen gas and a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. google.com The reaction mechanism proceeds through several stages on the surface of the catalyst, typically involving nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed.

A significant challenge encountered during the catalytic hydrogenation of halogenated nitroaromatics is the concurrent hydrodehalogenation, a side reaction where one or both chlorine atoms are reductively cleaved from the aromatic ring. This can lead to a mixture of products, including monochlorinated and fully dehalogenated anilines, thereby reducing the yield of the desired dichlorinated aniline.

The tendency for dehalogenation is highly dependent on the choice of catalyst, solvent, and reaction conditions like temperature and pressure. Palladium-based catalysts, while highly efficient for nitro group reduction, are also notoriously prone to causing hydrodehalogenation. To achieve a more selective reduction of the nitro group while preserving the chloro substituents, alternative catalysts or modified conditions are often necessary. Platinum-based catalysts or specially treated palladium catalysts can sometimes offer better selectivity and minimize the loss of halogen atoms.

Interactive Data Table: Catalyst Effects in Hydrogenation

| Catalyst | Typical Outcome for Nitro Reduction | Tendency for Dehalogenation |

|---|---|---|

| Palladium on Carbon (Pd/C) | High | Significant |

| Raney Nickel | High | Moderate to Significant google.com |

| Platinum(IV) Oxide (PtO₂) | High | Generally Lower than Pd/C |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloro-1-methoxy-2-methyl-4-nitrobenzene |

| N-substituted 5-chloro-2-methyl-4-nitroaniline |

| Thioether |

| Anisole derivative |

Electrocatalytic Reduction Protocols and Selectivity

The electrocatalytic reduction of nitroaromatic compounds, including substituted nitrobenzenes like this compound, presents a sustainable and highly selective alternative to traditional chemical methods for synthesizing anilines. researchgate.net Research has demonstrated that using a polyoxometalate redox mediator, such as phosphotungstic acid, in an aqueous solution at room temperature allows for the efficient conversion of nitroarenes to their corresponding anilines without the need for hydrogen gas or sacrificial chemical reagents. researchgate.netacs.org

This method operates through an electrocatalytic cycle where the polyoxometalate mediator reversibly accepts electrons from a cathode and then reacts with the nitrobenzene (B124822) derivative in the solution. acs.org This mediated approach is particularly advantageous for substituted nitroarenes as it exhibits significantly higher selectivity compared to the direct, unmediated electrochemical reduction at the electrode surface. researchgate.net The process is effective for a wide range of substrates, including those with halogen, alkyl, carbonyl, and cyano groups, showcasing its broad applicability. acs.org The selectivity of this redox-mediated route suggests it is a promising strategy for the sustainable synthesis of complex substituted anilines. researchgate.net

Table 1: Comparison of Direct vs. Mediator-Assisted Electrocatalytic Reduction of Substituted Nitroarenes

| Substrate | Direct Reduction Selectivity | Mediator-Assisted Selectivity | Key Finding |

|---|---|---|---|

| Halogenated Nitrobenzenes | Lower, risk of dehalogenation | Higher, preserves halogen groups. acs.org | Mediator prevents direct contact with the electrode, enhancing chemoselectivity. researchgate.net |

| Nitrobenzenes with Carbonyls | Potential for carbonyl reduction | High selectivity for nitro group | The mediator's potential is tuned for selective nitro reduction. acs.org |

| Alkyl-Substituted Nitrobenzenes | Moderate | High | The method is robust for various substitution patterns. researchgate.net |

This table is generated based on findings from studies on various substituted nitrobenzenes. researchgate.netacs.org

Photoreduction Pathways in Nitroaromatic Systems

The photoreduction of nitroaromatic compounds is a field of active research, offering a green chemistry approach for the synthesis of valuable chemicals like anilines. researchgate.netrsc.org These reactions are typically carried out using semiconductor photocatalysts, such as titanium dioxide (TiO₂) and cadmium sulfide (CdS), under UV or visible light irradiation. researchgate.netacs.org The reaction mechanism can be complex, often involving multiple competing pathways that can be controlled by adjusting reaction conditions like the choice of catalyst and solvent. researchgate.net

Two primary pathways are generally considered for the photoreduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂):

Direct Stepwise Hydrogenation: The nitro group is sequentially reduced to nitroso (Ar-NO), hydroxylamine (Ar-NHOH), and finally the amine. rsc.org

Indirect Condensation Pathway: Intermediates such as the nitroso and hydroxylamine species can condense to form azoxybenzene (B3421426) (Ar-N(O)=N-Ar), which is then further reduced to azobenzene (B91143) (Ar-N=N-Ar) and hydrazobenzene (B1673438) (Ar-NH-NH-Ar), before finally cleaving to form the aniline product. rsc.org

Studies on model compounds like nitrobenzene have shown that the relative contribution of these pathways can be influenced by the reaction environment. For instance, using CdS nanorods as a photocatalyst, the indirect route via azoxybenzene and azobenzene intermediates was found to account for the majority of the aniline produced. rsc.org The efficiency and selectivity of the photoreduction are dependent on factors such as the catalyst's band structure, surface morphology, and the presence of co-catalysts or sacrificial agents that act as hydrogen sources. rsc.orgacs.org

Table 2: Key Intermediates in the Photoreduction of Nitroaromatic Compounds

| Intermediate | Chemical Formula (General) | Role in Pathway |

|---|---|---|

| Nitrosobenzene | Ar-NO | Initial reduction product. researchgate.net |

| Phenylhydroxylamine | Ar-NHOH | Intermediate in the direct pathway and precursor to condensation. researchgate.netrsc.org |

| Azoxybenzene | Ar-N(O)=N-Ar | Product of condensation between nitroso and hydroxylamine species. rsc.org |

| Azobenzene | Ar-N=N-Ar | Reduction product of azoxybenzene. rsc.org |

| Aniline | Ar-NH₂ | Final reduction product. researchgate.net |

This table outlines the general intermediates observed during the photoreduction of nitroaromatic systems. researchgate.netrsc.org

Microbial and Enzymatic Reduction Processes

The bioreduction of nitroaromatic compounds is a critical process in the bioremediation of environmental pollutants and is gaining attention for green synthesis of aromatic amines. nih.govnih.gov A wide variety of microorganisms, particularly bacteria, have been shown to metabolize halogenated and nitroaromatic compounds. nih.govnih.gov The key enzymes responsible for the reduction of the nitro group are nitroreductases. researchgate.netresearchgate.net

These enzymes are typically flavoenzymes that utilize NAD(P)H as a cofactor to catalyze the reduction of a nitro group to the corresponding amine. researchgate.net The reduction generally proceeds through a series of two-electron transfers, generating nitroso and hydroxylamine intermediates. researchgate.netomicsonline.org While some nitroreductases terminate at the hydroxylamine stage, which can be unstable, others are capable of completing the full six-electron reduction to the stable amine product. researchgate.net

For halogenated nitroaromatics like this compound, microbial degradation involves complex pathways. Bacteria capable of degrading these compounds often possess specialized enzymatic systems. nih.gov For example, the bacterial strain LW1 has been shown to utilize 1-chloro-4-nitrobenzene (B41953) as its sole source of carbon, nitrogen, and energy. researchgate.net The enzymatic machinery in such organisms must be capable of both nitroreduction and, in some cases, dehalogenation. nih.gov Azoreductases have also been found to exhibit nitroreductase activity, effectively reducing nitro groups in compounds like 1-chloro-2-nitrobenzene. omicsonline.org

Table 3: Examples of Microbial Systems for Nitroaromatic Reduction

| Organism/Enzyme | Substrate Class | Key Feature | Reference |

|---|---|---|---|

| Lysinibacillus sphaericus azoreductase | Nitroaromatic compounds | Flavin-free NADH-dependent enzyme that reduces nitro groups to amines. nih.gov | nih.gov |

| Bacillus tequilensis nitroreductase (BtNR) | Nitroaromatic and nitroheterocyclic compounds | Capable of reducing precursors for pharmaceuticals to their arylamines. researchgate.net | researchgate.net |

| Salmonella typhimurium nitroreductase | Nitroaromatics | Identified to produce amine compounds directly, bypassing stable hydroxylamine. researchgate.net | researchgate.net |

| Acinetobacter junii A8 | Various nitroaromatics | Utilizes a mixed-function oxidase system for biotransformation. researchgate.net | researchgate.net |

Electrophilic Aromatic Substitution Reactions

The susceptibility of this compound to further electrophilic aromatic substitution (EAS) is significantly influenced by the combined directing and activating/deactivating effects of its substituents. The general mechanism for EAS involves an initial attack by the aromatic ring on an electrophile to form a positively charged carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The stability of this intermediate determines the position of the incoming electrophile.

Further Nitration and Halogenation Studies on Substituted Benzene Rings

When subjecting this compound to further nitration or halogenation, the regiochemical outcome is dictated by the directing effects of the existing groups.

-NO₂ (Nitro) group: Strongly electron-withdrawing and a powerful deactivator of the ring. It directs incoming electrophiles to the meta position relative to itself. chemguide.co.ukchemguide.co.uk

-CH₃ (Methyl) group: An electron-donating group that activates the ring and is an ortho, para-director. chemguide.co.uk

-Cl (Chloro) groups: Electron-withdrawing via induction but electron-donating via resonance. They are deactivators of the ring but are ortho, para-directors. libretexts.orglibretexts.org

In this compound, the positions are:

Position 3 is ortho to the -CH₃ group and meta to the -NO₂ group.

Position 6 is meta to the -CH₃ group and ortho to a -Cl group.

The powerful deactivating effect of the nitro group and the two chlorine atoms makes the ring highly resistant to further electrophilic attack. rsc.org However, under forcing conditions, substitution would be directed by the complex interplay of these groups. The activating, ortho, para-directing methyl group and the meta-directing nitro group both favor substitution at position 3. The chlorine atoms also direct ortho and para, but their positions are already occupied or sterically hindered. Therefore, the most likely position for a subsequent electrophile (E⁺) to attack would be position 3.

Alkylations and Acylations (e.g., Friedel-Crafts type reactions)

Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions that form new carbon-carbon bonds. msu.edu These reactions typically employ a Lewis acid catalyst, such as AlCl₃, to generate a potent carbocation or acylium ion electrophile. masterorganicchemistry.com

However, a significant limitation of Friedel-Crafts reactions is their general failure on strongly deactivated aromatic rings. The presence of one or more potent electron-withdrawing groups, such as the nitro group (-NO₂), renders the benzene ring too electron-poor to attack the electrophile. mdpi.com In the case of this compound, the ring is severely deactivated by the cumulative effects of one nitro group and two chloro substituents. The weak activating effect of the methyl group is insufficient to overcome this strong deactivation. Consequently, this compound is not expected to undergo Friedel-Crafts alkylation or acylation reactions under standard conditions.

Radical Reaction Mechanisms

Radical substitution reactions involve intermediates with unpaired electrons and proceed through initiation, propagation, and termination steps. wikipedia.org While electrophilic substitution is more common for aromatic rings, radical mechanisms can also occur, particularly involving reactions with aryl radicals or radical-nucleophilic aromatic substitution (SRN1). wikipedia.org

The displacement of a nitro group from an aromatic ring can, in some cases, proceed through a radical mechanism. acs.org Furthermore, studies on the reaction of α-heteroatom-substituted alkyl radicals with nitrobenzenes in aqueous solution have elucidated an electron transfer/addition mechanism. acs.org For this compound, the electron-deficient nature of the ring, enhanced by the nitro and chloro groups, could make it susceptible to attack by nucleophilic radicals. The reaction pathways would be complex, potentially involving addition of the radical to the ring followed by elimination of one of the substituents, or single-electron transfer from the radical to the nitroaromatic compound to generate a radical anion, which could then undergo further reaction.

Advanced Transformations and Derivatization Strategies

Synthesis of Functionalized Anilines and Amine Derivatives from 1,5-Dichloro-2-methyl-4-nitrobenzene

The conversion of the nitro group to an amine is a fundamental transformation that opens up extensive possibilities for derivatization. This reduction is a common and efficient step in the synthesis of aromatic amines from nitroaromatic precursors. google.com

Reduction to Anilines: The primary method for synthesizing the corresponding aniline (B41778), 4,5-dichloro-2-methylaniline, involves the chemical reduction of the nitro group. This can be achieved using various reducing agents. A common method for similar compounds is the use of iron powder in the presence of an acid. Another established method for converting chloronitrotoluenes to chloroanilines is through reaction with polysulfides, such as sodium polysulfide, in the presence of an ammonium (B1175870) salt like ammonium chloride. google.com

Synthesis of Amine Derivatives via Nucleophilic Substitution: Beyond simple reduction, functionalized amine derivatives can be synthesized through nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-5 position, being ortho to the electron-withdrawing nitro group, is activated towards substitution by amine nucleophiles. wikipedia.org This allows for the regioselective replacement of the C-5 chlorine. For instance, reacting this compound with a primary amine like benzylamine (B48309) can yield an N-substituted secondary amine derivative. google.com Subsequent reduction of the nitro group in this intermediate produces a functionalized diamine derivative, a valuable building block in medicinal and materials chemistry. google.com The reaction with ammonia (B1221849) can also be used to replace the activated chlorine with an amino group, forming a nitroaniline derivative. wikipedia.orggoogle.com

The table below summarizes key synthetic transformations to produce aniline and amine derivatives.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | 1. Benzylamine (BnNH₂) 2. H₂, Pd/C | 1-(benzylamino)-5-chloro-2-methyl-benzene-4-amine | Nucleophilic Substitution & Nitro Reduction |

| This compound | Fe, HCl or Na₂Sₓ, NH₄Cl | 4,5-Dichloro-2-methylaniline | Nitro Reduction |

| This compound | Ammonia (NH₃) | 5-Chloro-2-methyl-4-nitroaniline (B81961) | Nucleophilic Substitution |

Application in the Construction of Heterocyclic Ring Systems

Chlorinated nitroaromatic compounds are recognized as crucial building blocks for the synthesis of a wide variety of heterocyclic structures. mdpi.comresearchgate.net The derivatives of this compound, particularly the aniline and diamine products, serve as key precursors for constructing fused ring systems.

The aniline derivative, 4,5-dichloro-2-methylaniline, can be used in reactions like the Skraup synthesis to produce quinolines or in condensation reactions with dicarbonyl compounds to form other heterocyclic cores. More complex systems can be accessed from diamine derivatives. For example, a 1,2-diamine formed from the parent compound could be reacted with α-dicarbonyls to yield quinoxalines, or with carboxylic acids or their derivatives to form benzimidazoles. The furoxan ring system, as seen in the related compound 4,6-dichloro-5-nitrobenzofuroxan, exemplifies how a nitroaromatic core can be elaborated into a complex heterocycle. nih.gov

Polymerization and Oligomerization via Functional Group Transformation

While direct polymerization of this compound is not a common application, its derivatives can be designed as monomers for polymerization and oligomerization. Functional group transformations are essential to introduce polymerizable moieties.

For example, creating a diamine derivative by substituting both chlorine atoms with amino groups (a challenging synthesis that would require harsh conditions or a multi-step process) and reducing the nitro group would yield a triamine. This molecule could then act as a monomer or cross-linking agent in condensation polymerization with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. Alternatively, the halogen substituents on the corresponding aniline derivative could be replaced with polymerizable groups like vinyl or ethynyl (B1212043) functions via metal-catalyzed cross-coupling reactions (e.g., Stille or Sonogashira coupling), creating monomers suitable for addition polymerization. These applications remain largely theoretical and represent an area for potential research.

Regioselective Manipulation of Halogen and Methyl Substituents

The reactivity of the two chlorine atoms in this compound is differentiated by the electronic influence of the nitro group. This allows for highly regioselective manipulation of the halogen substituents.

Regioselective Halogen Substitution: The nitro group exerts a strong electron-withdrawing effect, which activates positions ortho and para to it for nucleophilic aromatic substitution. In this molecule, the chlorine atom at C-5 is ortho to the nitro group, whereas the chlorine at C-1 is meta. Consequently, the C-5 chlorine is significantly more reactive towards nucleophiles. wikipedia.org This differential reactivity allows for the selective substitution of the C-5 chlorine while leaving the C-1 chlorine intact. Common nucleophiles such as methoxide (B1231860) give the anisole (B1667542) derivative, aqueous base yields the phenol, and ammonia provides the aniline. wikipedia.org This regioselectivity is a powerful tool for synthesizing specifically substituted intermediates.

The table below illustrates the expected major products from the regioselective substitution of this compound.

| Nucleophile | Reagent | Expected Major Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Chloro-2-methyl-5-nitrophenol |

| Amine | Ammonia (NH₃) | 5-Chloro-2-methyl-4-nitroaniline |

Manipulation of the Methyl Group: Manipulation of the methyl group is less common and more challenging due to the presence of other reactive sites. Under strong oxidizing conditions, the methyl group could potentially be oxidized to a formyl or carboxylic acid group. However, such harsh conditions might also lead to undesired side reactions involving the other substituents or the aromatic ring itself.

Ring Transformation Reactions and Structural Rearrangements of Nitroaromatic Compounds

While specific ring transformation reactions for this compound are not widely documented, the general chemistry of nitroaromatic compounds includes several classes of rearrangements and transformations. The reduction of nitroarenes can, under certain conditions, lead to intermediates that undergo structural rearrangements.

Furthermore, the core aromatic structure can be modified to create new fused rings. The synthesis of 4,6-dichloro-5-nitrobenzofuroxan from a related dichloronitrobenzene precursor demonstrates how the nitro and adjacent ring positions can be involved in the construction of a new, fused heterocyclic ring (a furoxan). nih.gov This type of reaction transforms the initial benzene (B151609) derivative into a more complex bicyclic system, fundamentally altering the ring structure. Such strategies could potentially be applied to derivatives of this compound to access novel heterocyclic scaffolds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties and has been successfully applied to various nitroaromatic compounds. mdpi.com For 1,5-dichloro-2-methyl-4-nitrobenzene, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. For a substituted nitrobenzene (B124822) like this compound, the strong electron-withdrawing nature of the nitro (NO₂) group, combined with the inductive effects of the two chlorine atoms, would significantly polarize the benzene (B151609) ring.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com

In studies of similar nitroaromatic compounds, the HOMO is typically a π-orbital located on the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the nitro group. nih.govacs.org This distribution facilitates charge transfer from the ring to the nitro group upon electronic excitation. nih.gov For this compound, the HOMO and LUMO energies, along with the resulting energy gap, would be influenced by the specific positions of the chloro and methyl substituents.

Table 1: Illustrative Electronic Properties from DFT Analysis for a Nitroaromatic Compound This table is illustrative and shows the type of data obtained from DFT calculations for nitroaromatic compounds.

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack; lower energy suggests higher reactivity. mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com |

| Electron Density | Distribution of electrons across the molecule | High density on the nitro group's oxygen atoms; electron-deficient areas on the ring. |

| Dipole Moment | Measure of the net molecular polarity | A significant dipole moment is expected due to the electronegative substituents. |

Elucidation of Reaction Mechanisms and Transition States

DFT is a valuable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. nih.govchemrxiv.org This provides a detailed, step-by-step understanding of the reaction mechanism.

For nitroaromatic compounds, reactions such as nucleophilic aromatic substitution or reduction of the nitro group are common. DFT studies on the reaction of nitroalkenes with other molecules have shown that these processes can proceed through a one-step mechanism via an asynchronous transition state. nih.gov In the context of this compound, DFT could be used to model its reactions, for instance, with nucleophiles. Such a study would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. The structure of this transition state provides insight into the geometry of the activated complex.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating the zero-point vibrational energies to refine the energy profile.

Studies on the cis-dihydroxylation of nitrobenzene catalyzed by enzymes have used DFT to compare different possible reaction pathways and their activation barriers, identifying the most feasible mechanism. nih.gov A similar approach could theoretically predict the metabolic pathways or environmental degradation of this compound.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. utdallas.eduumanitoba.ca For this compound, a key conformational variable is the dihedral angle between the plane of the nitro group and the plane of the benzene ring.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. bohrium.comdergipark.org.tr These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

Development of Predictive Models for Reactivity and Transformations

For a series of related compounds like substituted nitrobenzenes, QSAR/QSPR models can be developed to predict properties like toxicity, reactivity, or impact sensitivity. dergipark.org.trnih.govresearchgate.net These models are typically created using statistical methods like multiple linear regression (MLR) or machine learning algorithms. bohrium.comnih.gov

A hypothetical QSPR model for the reactivity of this compound would be developed as follows:

A dataset of similar nitroaromatic compounds with known experimental reactivity data would be compiled. nih.gov

A large number of molecular descriptors would be calculated for each compound in the dataset.

A statistical method, such as a genetic algorithm, would be used to select the most relevant descriptors that best correlate with the observed reactivity. bohrium.comnih.gov

A mathematical equation (the QSPR model) is generated.

Once validated, this model could predict the reactivity of new or untested compounds like this compound based solely on its calculated descriptors. researchgate.net Studies have successfully used this approach to model the toxicity of nitrobenzene derivatives, demonstrating that properties like hyperpolarizability and other electronic descriptors have a significant impact. dergipark.org.trdergipark.org.tr

Molecular Descriptors and Their Correlation with Chemical Behavior

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.com They can be classified into several categories, including constitutional, topological, geometric, and electronic descriptors. The selection of appropriate descriptors is critical for building a robust QSAR/QSPR model. nih.gov

For this compound, relevant descriptors would likely include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial charges on atoms. The energy of the LUMO (E_LUMO) is often correlated with the mutagenicity of nitroaromatics. mdpi.com

Hydrophobicity Descriptors: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its environmental fate and biological uptake. mdpi.com

Steric/Topological Descriptors: Molecular weight, molecular surface area, and connectivity indices describe the size and shape of the molecule. The van der Waals surface area, for instance, has been shown to affect the acute oral toxicity of nitroaromatic compounds. mdpi.com

Quantum Chemical Descriptors: Parameters like electrophilicity index and chemical hardness, derived from DFT calculations, provide a sophisticated measure of reactivity.

Table 2: Predicted Molecular Descriptors for this compound Data predicted by computational models.

| Descriptor | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | PubChemLite uni.lu |

| Monoisotopic Mass | 204.96973 Da | PubChemLite uni.lu |

| XlogP (predicted) | 3.4 | PubChemLite uni.lu |

| Predicted CCS ([M+H]⁺, Ų) | 137.2 | PubChemLite uni.lu |

| Predicted CCS ([M-H]⁻, Ų) | 140.6 | PubChemLite uni.lu |

These descriptors serve as the "fingerprint" of the molecule, allowing its behavior to be modeled and predicted within the framework of QSAR/QSPR studies. mdpi.com The development of such models is essential for assessing the properties of chemicals where experimental data is lacking. osti.gov

Molecular Dynamics Simulations for Reactive Systems

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of atoms and molecules. For reactive systems involving this compound, MD simulations can provide critical insights into reaction mechanisms, transition states, and the dynamics of chemical transformations that are often difficult to capture through experimental means alone.

While specific MD simulation studies on the reactivity of this compound are not extensively documented in public literature, the methodology can be applied to understand its behavior. Techniques such as Multiscale Reactive Molecular Dynamics (MS-RMD) offer a framework for simulating complex chemical events like bond formation and breaking over longer timescales than accessible by purely quantum mechanical methods. chemrxiv.org

For a molecule like this compound, a key area of interest for reactive simulations would be nucleophilic aromatic substitution (SNAr). In such a simulation, the trajectory of a nucleophile attacking the benzene ring would be modeled. The simulation would account for the influence of the substituents:

Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the ring towards nucleophilic attack, primarily at the ortho and para positions.

Chlorine Atoms (-Cl): These act as leaving groups and also influence the electronic structure of the ring.

Methyl Group (-CH₃): This electron-donating group can modulate the reactivity profile.

DFT calculations on related dichloronitro-aromatic compounds confirm that the orientation and electronic influence of the nitro group are critical in determining the course of nucleophilic substitution. nih.govmdpi.com An MD simulation would build upon these static calculations by modeling the dynamic pathway of the reaction, including solvent effects and the precise motion of atoms during the formation of the Meisenheimer complex, a key intermediate in SNAr reactions. Such simulations can elucidate the preferential site of attack and the energy barriers associated with the reaction pathways.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry allows for the a priori prediction of spectroscopic signatures, which is invaluable for identifying and characterizing molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the spectroscopic properties of molecules with a high degree of accuracy. nih.gov Although specific theoretical spectra for this compound are not widely published, the methodology for their prediction is well-established through studies on analogous compounds like its isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecule's geometry and then using a method like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield the chemical shifts. The predicted shifts are highly sensitive to the electronic environment of each atom, which is dictated by the combined electronic effects of the chloro, methyl, and nitro substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometric optimization, a frequency calculation is performed, which yields the normal modes of vibration. Each mode corresponds to a specific bond stretching, bending, or wagging motion and has a characteristic frequency and intensity. For this compound, key vibrational modes would include the asymmetric and symmetric stretches of the nitro group, aromatic C-H and C=C stretching, and C-Cl stretching. nih.gov

Below are tables representing the type of data that would be generated from such theoretical predictions for this compound, based on established computational methodologies.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) Range | Notes |

| ¹H NMR | ||

| Aromatic C-H | 7.0 - 8.5 | The exact shift depends on the position relative to the nitro and chloro groups. |

| Methyl (-CH₃) | 2.0 - 2.5 | Typical range for a methyl group attached to an aromatic ring. |

| ¹³C NMR | ||

| Aromatic C-Cl | 125 - 140 | Carbon atom directly bonded to chlorine. |

| Aromatic C-NO₂ | 145 - 155 | Carbon atom directly bonded to the nitro group. |

| Aromatic C-CH₃ | 130 - 145 | Carbon atom directly bonded to the methyl group. |

| Aromatic C-H | 120 - 130 | Unsubstituted aromatic carbons. |

| Methyl (-CH₃) | 15 - 25 | Typical range for a methyl carbon. |

Note: These are illustrative ranges. Actual values would be precisely calculated using methods like DFT.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) Range | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| -CH₃ Stretch | 2980 - 2870 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| -NO₂ Asymmetric Stretch | 1570 - 1500 | Strong |

| -NO₂ Symmetric Stretch | 1370 - 1330 | Strong |

| C-N Stretch | 870 - 840 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Note: Data derived from typical frequency ranges observed for these functional groups in related molecules. nih.govnist.gov

Environmental and Biological Transformations of 1,5 Dichloro 2 Methyl 4 Nitrobenzene

Microbial Degradation Pathways and Biotransformation Mechanisms

The microbial breakdown of nitroaromatic compounds, including chlorinated nitrotoluenes, is a key process in their environmental remediation. Bacteria have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. The degradation can proceed through either aerobic or anaerobic pathways, each involving distinct enzymatic reactions.

Under aerobic conditions, the biodegradation of nitroaromatic compounds is often initiated by oxidative or reductive reactions. While specific studies on 1,5-dichloro-2-methyl-4-nitrobenzene are limited, research on related compounds provides insight into potential degradation pathways.

For instance, the degradation of 2,4-dinitrotoluene (B133949) (DNT) by a Pseudomonas sp. involves an initial dioxygenase attack at the 4,5-position of the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (B15798) and the release of a nitrite (B80452) group. nih.gov Subsequent enzymatic reactions lead to the complete breakdown of the molecule and the removal of the second nitro group as nitrite. nih.gov Similarly, the degradation of 2-nitrotoluene (B74249) by Micrococcus sp. strain SMN-1 proceeds oxidatively through the formation of 3-methylcatechol (B131232) with the release of nitrite. researchgate.net

In contrast, some aerobic pathways for nitrotoluenes begin with the reduction of the nitro group. A Mycobacterium sp. strain HL 4-NT-1 has been shown to metabolize 4-nitrotoluene (B166481) by first reducing it to 4-hydroxylaminotoluene. nih.gov This intermediate then undergoes an enzyme-catalyzed rearrangement to form 6-amino-m-cresol, which is further degraded. nih.gov

The following table summarizes microbial strains capable of degrading related nitrotoluene compounds under aerobic conditions.

| Microbial Strain | Degraded Compound | Key Initial Reaction | Reference |

| Pseudomonas sp. | 2,4-Dinitrotoluene | Dioxygenase attack | nih.gov |

| Micrococcus sp. strain SMN-1 | 2-Nitrotoluene | Oxidative, forming 3-methylcatechol | researchgate.netebi.ac.uk |

| Mycobacterium sp. strain HL 4-NT-1 | 4-Nitrotoluene | Partial reduction to 4-hydroxylaminotoluene | nih.gov |

| Acidovorax sp. strain JS42 | 2-Nitrotoluene | Oxidation to 4-methylcatechol | nih.gov |

| Burkholderia cepacia strain JS850 | 2,6-Dinitrotoluene (B127279) | Dioxygenation to 3-methyl-4-nitrocatechol | nih.gov |

| Hydrogenophaga palleronii strain JS863 | 2,6-Dinitrotoluene | Dioxygenation to 3-methyl-4-nitrocatechol | nih.gov |

Under anaerobic conditions, the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This process can lead to the formation of corresponding amines. For example, Desulfovibrio spp. can utilize nitroaromatic compounds as a nitrogen source by reducing the nitro group through nitroso and hydroxylamino intermediates to amines. nih.gov

In the case of 4-nitrotoluene, a Mycobacterium sp. strain was observed to convert it completely to 6-amino-m-cresol under anaerobic conditions. nih.gov The transformation of trinitrotoluene (TNT) is also significantly enhanced under anaerobic and highly reducing conditions, with transformations including the reduction of nitro groups to amines and the subsequent coupling of these amino products. wikipedia.org The initial reduction products of TNT, 2-aminodinitrotoluene and 4-aminodinitrotoluene, are energetically favorable and commonly found in contaminated soil and groundwater. wikipedia.org

The reduction of p-nitrotoluene to the corresponding amine has also been demonstrated using chemical reducing agents like sodium borohydride (B1222165) in various solvent systems, highlighting the feasibility of this reductive transformation. researchgate.net

The microbial degradation of chlorinated nitroaromatic compounds relies on specific enzymes capable of cleaving C-Cl bonds and transforming nitro groups.

Nitroreductases are key enzymes in the initial steps of many nitroaromatic degradation pathways, catalyzing the reduction of the nitro group. The reduction of a nitro group to a hydroxylamine (B1172632) is a crucial step in the productive metabolism of compounds like nitrobenzene (B124822) and 4-nitrotoluene. nih.gov

Dioxygenases play a critical role in the aerobic oxidative degradation of nitroaromatics. These enzymes insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite. nih.gov For example, a dioxygenase is responsible for the initial attack on 2,4-dinitrotoluene in Pseudomonas sp. nih.gov and on 2,6-dinitrotoluene in Burkholderia cepacia and Hydrogenophaga palleronii. nih.gov

Monooxygenases can also initiate the degradation by adding a single oxygen atom, leading to the elimination of the nitro group from compounds like nitrophenols. nih.gov

Dehalogenases are responsible for the removal of chlorine atoms from the aromatic ring. While specific dehalogenases for this compound have not been identified, the degradation of chlorinated compounds necessitates such enzymatic activity for complete mineralization.

The following table outlines the key enzyme types and their roles in the degradation of related compounds.

| Enzyme Type | Function | Example Substrate | Reference |

| Nitroreductase | Reduction of nitro group to hydroxylamine or amine | 4-Nitrotoluene | nih.gov |

| Dioxygenase | Dihydroxylation of the aromatic ring, often leading to nitrite release | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | nih.govnih.govnih.gov |

| Monooxygenase | Monohydroxylation, can lead to nitrite release | Nitrophenols | nih.gov |

| Mutase | Catalyzes Bamberger-type rearrangement of hydroxylamino intermediates | 4-Hydroxylaminotoluene | nih.gov |

The identification of intermediates is crucial for elucidating degradation pathways. For nitrotoluene compounds, a variety of metabolites have been characterized.

In the aerobic degradation of 4-nitrotoluene by Mycobacterium sp. strain HL 4-NT-1, 4-hydroxylaminotoluene and 6-amino-m-cresol have been identified as key intermediates. nih.gov For 2,4-dinitrotoluene degradation by a Pseudomonas sp., 4-methyl-5-nitrocatechol accumulates transiently. nih.gov The degradation of 2,6-dinitrotoluene by Burkholderia and Hydrogenophaga strains proceeds via 3-methyl-4-nitrocatechol . nih.gov

The anaerobic transformation of 4-nitrotoluene by the Mycobacterium strain leads to the stoichiometric formation of 6-amino-m-cresol . nih.gov

The table below lists some identified intermediates from the degradation of related compounds.

| Parent Compound | Intermediate Metabolite(s) | Degrading Organism/Condition | Reference |

| 4-Nitrotoluene | 4-Hydroxylaminotoluene, 6-Amino-m-cresol | Mycobacterium sp. strain HL 4-NT-1 (aerobic/anaerobic) | nih.gov |

| 2,4-Dinitrotoluene | 4-Methyl-5-nitrocatechol | Pseudomonas sp. (aerobic) | nih.gov |

| 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | Burkholderia cepacia, Hydrogenophaga palleronii (aerobic) | nih.gov |

| Trinitrotoluene (TNT) | 2-Aminodinitrotoluene, 4-Aminodinitrotoluene | Environmental transformation (anaerobic) | wikipedia.org |

Photochemical Degradation in Aquatic and Atmospheric Environments

Photochemical degradation, or photolysis, is a significant abiotic process that can transform organic compounds in the presence of light. This process is particularly relevant for compounds that absorb light in the solar spectrum.

The photolysis of 2,4,6-trinitrotoluene (B92697) (TNT) in seawater has been shown to follow first-order degradation kinetics, with the rate increasing with salinity. nih.gov The photolysis of nitro-based pharmaceuticals like ranitidine (B14927) and nizatidine (B1679011) also exhibits pH-dependent first-order kinetics. nih.gov The neutral species of these compounds were found to be more photoreactive than their deprotonated forms. nih.gov

The photolysis of 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) has been investigated under UV254 irradiation, revealing that the anionic form is more photoreactive than the neutral form due to a higher molar absorption coefficient and quantum yield. nih.gov The primary photochemical mechanisms for DCNP include photoionization from the singlet state and heterolytic C-Cl bond splitting in the triplet state. nih.gov

Phototransformation of TNT can result in the formation of various products, including nitrobenzenes, benzaldehydes, azodicarboxylic acids, and nitrophenols. wikipedia.org In seawater, photolysis products of TNT include 2,4,6-trinitrobenzaldehyde, 1,3,5-trinitrobenzene, and 2,4,6-trinitrobenzoic acid. nih.gov

The following table summarizes kinetic parameters for the photolysis of related compounds.

| Compound | Condition | Rate Constant / Quantum Yield | Reference |

| Ranitidine (neutral) | UV photolysis | k = 31.90 m²/E | nih.gov |

| Nizatidine (neutral) | UV photolysis | k = 5.64 m²/E | nih.gov |

| 2,4,6-Trinitrotoluene | Simulated solar radiation in seawater | First-order kinetics, rate increases with salinity | nih.gov |

| 2,4-Dichloro-6-nitrophenol | UV254 irradiation | Anionic form more photoreactive than neutral form | nih.gov |